molecular formula C15H33O3P B050760 Tributyl(methyl)phosphanium methyl carbonate CAS No. 120256-45-3

Tributyl(methyl)phosphanium methyl carbonate

Cat. No. B050760
M. Wt: 292.39 g/mol
InChI Key: ZZYYIQABNHXUNJ-UHFFFAOYSA-M
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Description

"Tributyl(methyl)phosphanium methyl carbonate" does not have a direct match in scientific literature; however, related compounds have been studied. The discussion here is focused on understanding related chemical structures and reactions, such as those involving phosphonium salts and methyl carbonates. These components are significant in various synthesis and catalytic processes due to their unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of organic carbonates, including those related to tributyl(methyl)phosphanium structures, often involves reactions avoiding toxic chemicals like phosgene. For example, methyl trioctylphosphonium methyl carbonate can be prepared from trioctyl phosphine and dimethyl carbonate, avoiding toxic substances (Selva, Noè, Perosa, & Gottardo, 2012). This method reflects a broader trend towards safer, milder synthetic routes in organic chemistry.

Molecular Structure Analysis

Although direct data on "Tributyl(methyl)phosphanium methyl carbonate" are unavailable, phosphonium salts like those mentioned in synthesis sections show varied molecular structures based on their substituents and reaction conditions. These structures significantly impact their reactivity and physical properties. The molecular architecture, such as that seen in tris(2,4-xylyl)phosphane derivatives, indicates the influence of substituents on the phosphonium core (Bényei, Gulyás, Ozawa, Kimura, Toriumi, Kégl, & Bakos, 2007).

Chemical Reactions and Properties

Phosphonium salts are involved in various chemical reactions, such as Wittig reactions and transesterifications, which are fundamental in organic synthesis. For instance, the methyl trioctylphosphonium methyl carbonate acts as a catalyst in the transesterification reactions to produce non-symmetric dialkyl carbonates (Selva et al., 2012). These reactions are crucial for modifying chemical structures and achieving desired chemical properties.

Physical Properties Analysis

The physical properties of phosphonium salts and related compounds, such as solubility, melting point, and thermal stability, are determined by their molecular structure. While specific data on "Tributyl(methyl)phosphanium methyl carbonate" are not available, related compounds exhibit characteristics that make them suitable for various applications, including catalysis and organic synthesis.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and compatibility with other chemical reagents, are crucial for the application of phosphonium salts in synthesis and catalysis. The reactivity of these compounds with different nucleophiles and their role as catalysts in organic transformations are significant areas of study. For example, the reactions of phosphonium salts with bases or nucleophiles can lead to a variety of products, indicating their versatile chemical behavior (Zhou, Wróblewski, & Verkade, 1998).

Scientific Research Applications

Catalytic Conversion and Green Chemistry

Phosphonium ionic liquids have been identified as effective catalysts and solvents in the conversion of sugars and hydroxybenzenes to valuable chemical products. For instance, a study found that a similar phosphonium ionic liquid was highly active and selective in converting fructose to hydroxymethylfurfural (HMF), a precursor for biofuels and biomaterials, without the need for an added catalyst under moderate conditions (Liu & Holladay, 2013). Another study demonstrated the use of phosphonium ionic liquids as catalysts in the O-methylation of hydroxybenzenes with dimethyl carbonate, indicating their potential in environmentally benign catalytic processes (Kabra et al., 2016).

Electrolytes and Energy Storage

Phosphonium ionic liquids also show promise in energy storage applications. A research investigation into the effectiveness of methyl phenyl carbonate and diphenyl carbonate as electrolyte additives in lithium-ion batteries found that certain phosphonium compounds can improve the performance of high-voltage battery cells (Qiu et al., 2016).

Synthesis of Biocompatible Compounds

In the synthesis of biocompatible compounds, phosphonium ionic liquids have been utilized as catalysts for producing non-toxic and environmentally friendly alternatives to traditional plasticizers and solvents. For example, tributyl citrate, a safe plasticizer, was synthesized using an acid-functionalized ionic liquid, showcasing the green chemistry potential of phosphonium ionic liquids (Junming et al., 2010).

Industrial Preparation and Application

The industrial preparation and broad application potential of phosphonium ionic liquids have been highlighted, emphasizing their synthesis, physical characteristics, and comparison to imidazolium systems. This research suggests the feasibility of large-scale production and industrial applications of phosphonium ionic liquids, including those with similar structures to Tributyl(methyl)phosphanium methyl carbonate (Bradaric et al., 2003).

Future Directions

Phosphonium-based ionic liquids have been intensively developed as new electrolytic mediators for various electrochemical devices . There is also a growing interest in their use in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . These could be potential future directions for Tributyl(methyl)phosphanium methyl carbonate.

properties

IUPAC Name

methyl carbonate;tributyl(methyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P.C2H4O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYYIQABNHXUNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.COC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584833
Record name Tributyl(methyl)phosphanium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(methyl)phosphanium methyl carbonate

CAS RN

120256-45-3
Record name Tributyl(methyl)phosphanium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylmethylphosphonium methyl carbonate
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